Isoxepac

Overview

Description

Isoxepac, also known as HP-549, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic activity . It was studied in a clinical trial for the treatment of postoperative pain after knee surgery for meniscectomy . The minimal effective dose is 200 mg .

Synthesis Analysis

Isoxepac is an important intermediate in the synthesis of new selected Claritin Olopatadine hydrochloride .

Molecular Structure Analysis

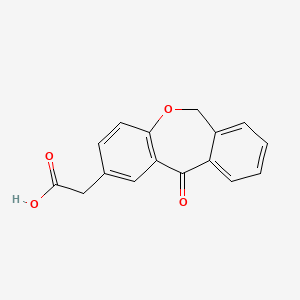

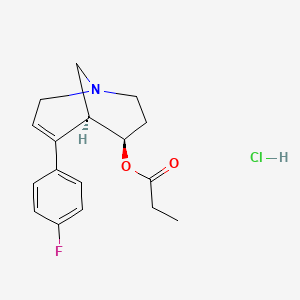

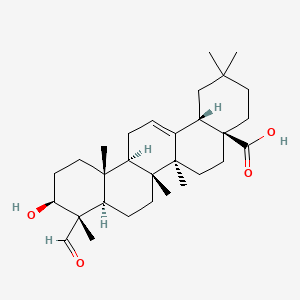

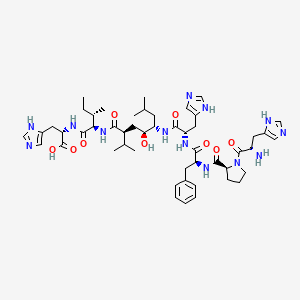

Isoxepac has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . Its IUPAC name is 2-(11-oxo-6H-benzocbenzoxepin-2-yl)acetic acid .

Chemical Reactions Analysis

Isoxepac was synthesized through an efficient method involving intramolecular acylation catalyzed by chloroaluminate ionic liquids with P2O5 .

Physical And Chemical Properties Analysis

Isoxepac has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . Its IUPAC name is 2-(11-oxo-6H-benzocbenzoxepin-2-yl)acetic acid .

Scientific Research Applications

Synthesis of Isoxepac

Isoxepac can be synthesized through intramolecular acylation catalyzed by chloroaluminate ionic liquids with P2O5 . This method is efficient and has been used to improve the yield of Isoxepac to 82.7% . This process is environmentally friendly and reduces the amount of waste acid and water produced by post-treatment .

Anti-Inflammatory Agent

Isoxepac has been identified as a new anti-inflammatory agent . In a double-blind cross-over study, it was compared with aspirin for the treatment of rheumatoid arthritis . The study found that Isoxepac (200 mg three times daily) had similar effects to aspirin (1.2 g three times daily) when assessed by measurement of joint pain, grip strength, morning stiffness, patients’ global assessment and overall preference .

Analgesic Action

Isoxepac has been shown to have comparable analgesic activity to aspirin . This makes it a potential alternative to aspirin for pain management .

Synthesis of 2-Ethylanthraquinone

The synthesis method used for Isoxepac has also been applied to the synthesis of 2-ethylanthraquinone . This demonstrates the versatility of the chloroaluminate ionic liquids with P2O5 as catalysts for intramolecular acylation .

Environmental Impact

The synthesis of Isoxepac using chloroaluminate ionic liquids with P2O5 is an environmentally friendly process . It reduces the amount of waste acid and water produced by post-treatment, making it a more sustainable method compared to traditional processes .

Future Research Directions

Given its anti-inflammatory and analgesic properties, there is potential for further research into the medical applications of Isoxepac . Additionally, the environmentally friendly synthesis method could be explored for other chemical reactions .

Mechanism of Action

Target of Action

Isoxepac, also known as HP-549, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic activity

Mode of Action

This results in decreased inflammation, pain, and fever .

Result of Action

Isoxepac has been shown to have comparable analgesic activity to aspirin . This suggests that it may have similar molecular and cellular effects, such as reducing the production of prostaglandins, decreasing inflammation, and alleviating pain.

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of drugs

Safety and Hazards

properties

IUPAC Name |

2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMXJOBTNZHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057772 | |

| Record name | Isoxepac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxepac | |

CAS RN |

55453-87-7 | |

| Record name | Isoxepac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55453-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxepac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxepac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxepac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXEPAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

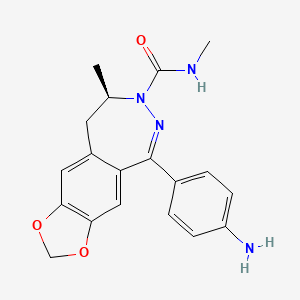

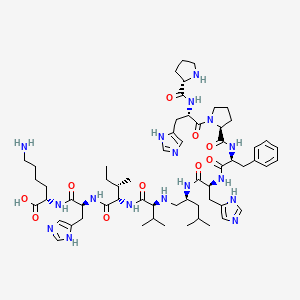

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1672583.png)